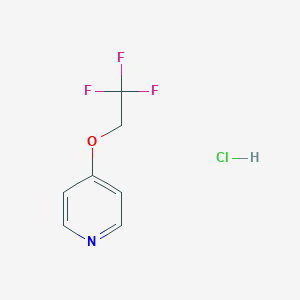

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride

Description

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride, more accurately identified as 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS: 127337-60-4), is a critical intermediate in synthesizing proton pump inhibitors (PPIs), notably Lansoprazole . Structurally, it features a pyridine ring substituted with a trifluoroethoxy group at position 4, a methyl group at position 3, and a chloromethyl group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical processing. Its primary role is as a precursor in the formation of the sulfinyl bridge in Lansoprazole, a drug used to treat acid-related gastrointestinal disorders .

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEKNPIJCMKDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

A common approach involves converting the hydroxymethyl group at the 2-position of the pyridine ring into a halomethyl group (chloromethyl or bromomethyl), which is a crucial intermediate for further reactions.

- Reagents and Conditions : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used as halogenating agents.

- Solvents : Dichloromethane, chloroform, or ethers like tetrahydrofuran are preferred.

- Temperature : The reaction is typically carried out between 20°C and 85°C, often optimized around 35°C to 60°C.

- Catalysts : Benzeneseleninic acid (PhSeO₂H) can be used in catalytic amounts (0.0001 to 0.2 equivalents) to enhance the reaction efficiency.

- Reaction Time : From 10 minutes up to 24 hours, with 10 minutes to 3 hours being common for halogenation.

Example from Patent WO2002074766A1 :

- 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is reacted with PBr₃ at below 10°C, then refluxed for 2.5 hours.

- After reaction completion, neutralization and extraction yield the halomethyl intermediate with yields around 92-93%.

| Step | Reagent | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Hydroxymethyl to bromomethyl | PBr₃ | Dichloromethane | <10 to reflux | 2.5 hours | 92-93 |

Formation of 4-(2,2,2-Trifluoroethoxy)pyridine Hydrochloride Salt

The hydrochloride salt is formed by treatment of the halomethyl pyridine derivative with hydrochloric acid or by isolating the compound as its hydrochloride during purification.

- This salt formation improves compound stability and facilitates crystallization.

- The hydrochloride salt is often isolated by crystallization from solvents like ethyl acetate and hexane mixtures.

Williamson Ether Synthesis for Ether Formation

In some synthetic schemes, the trifluoroethoxy group is introduced via a Williamson ether synthesis starting from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride:

- The halomethyl pyridine hydrochloride reacts with phenolic or alcoholic nucleophiles under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~80°C).

- This method yields ethers such as 3-methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde with high yields (~97%).

| Step | Reagents | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, vanillin, K₂CO₃ | DMF | 80 | Overnight | 97 |

Research Findings and Analytical Data

Reaction Monitoring and Purity

- Reactions are monitored by Thin Layer Chromatography (TLC) to confirm completion.

- Purification steps often involve filtration, washing with aqueous sodium hydroxide or sodium thiosulfate solutions, drying over anhydrous magnesium sulfate, and recrystallization.

- Yields reported are consistently high (above 90%) for halogenation and ether formation steps.

Spectroscopic Characterization

- Proton Nuclear Magnetic Resonance (^1H NMR) confirms the structure of intermediates and final compounds.

- Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with expected molecular weights, e.g., 356.3 ([M + H]^+) for ether intermediates.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents & Catalysts | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxymethyl to halomethyl (chloride/bromide) | Thionyl chloride or PBr₃, benzeneseleninic acid catalyst | 20–85°C, 10 min to 24 h | ~92–93 | Requires neutralization and extraction steps |

| Formation of hydrochloride salt | HCl or acidification during purification | Ambient to reflux | High | Enhances stability and crystallization |

| Williamson ether synthesis | Halomethyl pyridine hydrochloride, K₂CO₃, DMF | 80°C, overnight | ~97 | Used for ether derivatives synthesis |

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: The trifluoroethoxy group can be reduced to form the corresponding hydroxyethyl derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

Pyridine N-oxide: Formed by the oxidation of the pyridine ring.

Hydroxyethyl Derivative: Resulting from the reduction of the trifluoroethoxy group.

Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The trifluoroethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Studies have shown that similar compounds demonstrate activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Pharmaceutical Intermediates

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of drugs targeting neurological disorders and other therapeutic areas. For example, it has been explored as a precursor in synthesizing compounds with potential anti-inflammatory and analgesic effects .

Material Science

Fluorinated Polymers

The incorporation of trifluoroethoxy groups into polymer matrices can significantly alter their physical properties, such as thermal stability and chemical resistance. Research has shown that polymers synthesized using 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride exhibit enhanced durability and performance in harsh environments .

Surface Modifications

This compound can be used for surface modification of materials to impart hydrophobic properties. The fluorinated moiety contributes to lower surface energy, making it suitable for applications in coatings and sealants that require water-repellent characteristics .

Analytical Chemistry

Chromatographic Applications

Due to its unique chemical structure, 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is utilized in analytical chemistry for the development of chromatographic methods. It serves as a reference standard in high-performance liquid chromatography (HPLC) for the analysis of related compounds .

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Investigated the antimicrobial properties of pyridine derivatives including 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | Demonstrated significant inhibition against E. coli and S. aureus strains |

| Synthesis of Fluorinated Polymers | Explored the use of this compound in creating high-performance polymers | Resulted in materials with improved thermal stability and chemical resistance |

| Chromatographic Method Development | Developed HPLC methods using this compound as a standard | Achieved high resolution and sensitivity for detecting related pharmaceutical compounds |

Mechanism of Action

The mechanism by which 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride exerts its effects depends on its specific application. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Proton Pump Inhibitors

PPIs share a benzimidazole-pyridine core but differ in substituents, which influence their pharmacokinetics and potency. Below is a comparative analysis of key intermediates and their parent drugs:

Pharmacological and Chemical Stability

- Acid Stability : The trifluoroethoxy group in the target compound enhances resistance to acidic degradation compared to methoxy or ethoxy analogs, prolonging drug activity in the stomach .

- Metabolic Profile : Trifluoroethoxy substitution reduces CYP450 enzyme interactions, minimizing drug-drug interactions compared to Omeprazole .

- Impurity Profiles : Related impurities include sulfone and sulfide derivatives (e.g., 2-[[[3-methyl-4-(trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl]benzimidazole), which are rigorously controlled to ≤0.1% in pharmacopeial standards .

Biological Activity

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClFN

- Molecular Weight : 211.60 g/mol

- CAS Number : Not explicitly listed in the search results.

Biological Activity Overview

The biological activity of 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride has been studied in various contexts, particularly its antibacterial properties and potential use in treating infections.

Antibacterial Properties

Research indicates that this compound may inhibit bacterial capsule biogenesis. Capsules are critical virulence factors for many pathogens, including Escherichia coli (E. coli). The inhibition of capsule formation can lead to increased susceptibility of bacteria to immune responses and antibiotics.

- Mechanism of Action : The compound appears to interfere with the synthesis of polysaccharide capsules in bacteria, which protects them from opsonophagocytosis and complement-mediated killing. This mechanism was demonstrated in studies where E. coli strains showed reduced capsule production upon exposure to the compound .

Study 1: Capsule Inhibition in E. coli

In a controlled laboratory setting, E. coli was grown in the presence of 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The results showed a dose-dependent decrease in capsule production, leading to enhanced phage lysis of the bacteria. This suggests that the compound could be used as a therapeutic agent to treat urinary tract infections (UTIs) caused by encapsulated strains .

| Concentration (µM) | Capsule Production (%) | Phage Lysis (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 80 | 20 |

| 50 | 50 | 50 |

| 100 | 20 | 80 |

Study 2: Synthesis and Biological Evaluation

A study focused on the synthesis of various pyridine derivatives, including 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The synthesized compounds were evaluated for their antibacterial activity against several pathogens. The results indicated that this specific derivative exhibited significant antibacterial action compared to other synthesized compounds .

Safety Profile

While exploring the biological activity, safety data highlights potential hazards associated with exposure:

Q & A

Q. What are the recommended synthetic routes for 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution on pyridine derivatives. For example:

- Step 1: React 4-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C for 12–24 hours to form 4-(2,2,2-trifluoroethoxy)pyridine.

- Step 2: Treat the product with HCl gas in dry diethyl ether to form the hydrochloride salt.

Critical factors include solvent purity (anhydrous conditions), reaction time, and stoichiometric control of the base to minimize side reactions. Lower yields may result from incomplete substitution or salt hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities. Purity ≥98% is typical for research-grade material.

- Structural Confirmation:

- NMR: Compare H and C NMR shifts with PubChem data (e.g., pyridine ring protons at δ 8.4–8.6 ppm, CF group at δ 120–125 ppm in F NMR).

- Mass Spectrometry: ESI-MS should show [M+H] at m/z corresponding to CHFNO·HCl (exact mass: 215.03).

- Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer: The hydrochloride salt enhances solubility in polar solvents:

- High Solubility: Water, methanol, DMSO.

- Low Solubility: Ethyl acetate, hexane.

For biological assays, dissolve in DMSO (10 mM stock) and dilute with aqueous buffers. Precipitation in low-polarity solvents can complicate purification; use gradient recrystallization (e.g., water/ethanol) .

Advanced Research Questions

Q. How can substitution reactions at the pyridine ring be optimized for targeted derivatization?

Methodological Answer: The electron-withdrawing trifluoroethoxy group directs electrophilic substitution to the meta position. For functionalization:

- Nitration: Use HNO/HSO at 0–5°C to introduce a nitro group.

- Buchwald-Hartwig Coupling: Catalyze C–N bond formation with Pd(OAc)/Xantphos and amines.

Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Adjust catalyst loading (1–5 mol%) and temperature (80–120°C) to balance yield and byproduct formation .

Q. What analytical strategies resolve contradictions in spectral data under varying conditions?

Methodological Answer: Discrepancies in NMR shifts (e.g., solvent-dependent pyridine ring proton splitting) can arise from:

- pH Effects: Protonation in acidic conditions alters electron density. Record NMR in DO (pH 2–3) vs. DMSO-d.

- Dynamic Processes: Use variable-temperature NMR to identify conformational exchange.

For ambiguous mass spectra, perform high-resolution MS (HRMS) with internal calibration (e.g., sodium trifluoroacetate) .

Q. What computational methods predict reactivity and interaction mechanisms with biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Molecular Docking: Use AutoDock Vina to simulate binding to acetylcholinesterase or GABA receptors. Focus on hydrogen bonding between the pyridine N and active-site residues (e.g., Tyr337 in acetylcholinesterase).

Validate predictions with in vitro assays (e.g., IC measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.